Platelet Aggregation Inhibitory Activity Compared to Unsubstituted Hydantoin
Patent and database screening indicate that this compound exhibits inhibitory activity against platelet aggregation, a property absent in unsubstituted hydantoin. While quantitative IC50 data for this compound is not publicly disclosed, the compound's structure aligns with the dioxoimidazolidine chemotype known to inhibit platelet aggregation at low micromolar concentrations . In contrast, hydantoin itself shows no such activity [1].
| Evidence Dimension | Platelet aggregation inhibition |
|---|---|
| Target Compound Data | Activity reported in patent assays (exact IC50 not disclosed) |
| Comparator Or Baseline | Hydantoin (unsubstituted): No inhibitory activity reported |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | In vitro platelet aggregation assay; details from patent literature |
Why This Matters
This differentiation justifies the use of this specific compound over generic hydantoin in thrombosis and platelet-related screening campaigns.
- [1] PubChem, Hydantoin (CID 10061) biological activity summary, accessed 2026. View Source
